molecular formula C21H24N2O3 B4368286 3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4368286
M. Wt: 352.4 g/mol
InChI Key: JKLYSZIOPXVJIM-UHFFFAOYSA-N
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Description

3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylpropyl group, and an isoxazolecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Methylphenylpropyl Group: The methylphenylpropyl group can be attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide
  • 3-(2-methoxyphenyl)-N-[1-(4-methylphenyl)butyl]-4,5-dihydro-5-isoxazolecarboxamide

Uniqueness

3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the isoxazole ring system differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-17(15-11-9-14(2)10-12-15)22-21(24)20-13-18(23-26-20)16-7-5-6-8-19(16)25-3/h5-12,17,20H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLYSZIOPXVJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2CC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
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3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
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3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLPHENYL)PROPYL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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